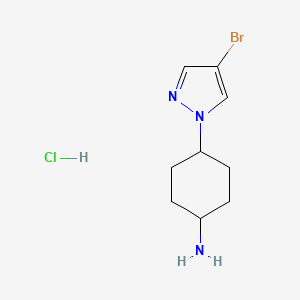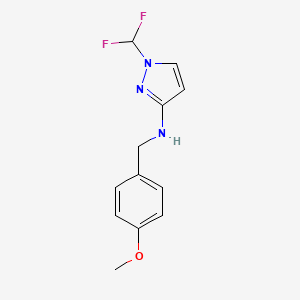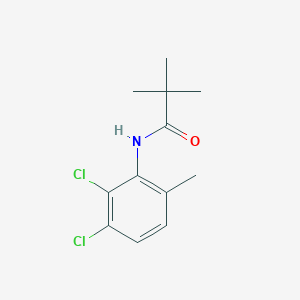
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a bromine atom and a cyclohexane ring attached to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile.
Cyclohexan-1-amine Derivative Formation: The cyclohexan-1-amine derivative can be synthesized by reacting cyclohexanone with ammonia or an amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding pyrazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of hydrogen-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the cyclohexane ring, used in similar applications.
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: Contains a benzaldehyde group instead of the cyclohexane ring, used in different synthetic applications.
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride is unique due to its combination of a pyrazole ring with a cyclohexane ring, providing distinct steric and electronic properties that can be exploited in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H15BrClN3 |
|---|---|
Peso molecular |
280.59 g/mol |
Nombre IUPAC |
4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14BrN3.ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;/h5-6,8-9H,1-4,11H2;1H |
Clave InChI |
OKLQDBRDYBOXEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N2C=C(C=N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate](/img/structure/B11738588.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11738595.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738614.png)

![butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738640.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738668.png)
amine](/img/structure/B11738672.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11738677.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
